molecular formula C13H19N3 B2551596 5-(adamantan-1-yl)-1H-pyrazol-3-amine CAS No. 153566-21-3

5-(adamantan-1-yl)-1H-pyrazol-3-amine

Cat. No.: B2551596
CAS No.: 153566-21-3
M. Wt: 217.316
InChI Key: QQDOAENFCVMKSC-UHFFFAOYSA-N
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Description

5-(adamantan-1-yl)-1H-pyrazol-3-amine is a compound that features an adamantane moiety attached to a pyrazole ring. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. The combination of these two structures imparts unique chemical and physical properties to this compound, making it a subject of interest in various fields of research.

Scientific Research Applications

5-(adamantan-1-yl)-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

Safety and Hazards

As with any chemical compound, handling “5-(adamantan-1-yl)-1H-pyrazol-3-amine” would require appropriate safety measures. While specific safety data for this compound is not available, similar compounds require avoiding inhalation, ingestion, or skin contact .

Biochemical Analysis

Biochemical Properties

5-(adamantan-1-yl)-1H-pyrazol-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids. Inhibition of glucosylceramide synthase by this compound leads to a reduction in glycosphingolipid levels, which can modulate insulin receptor activity and enhance insulin sensitivity . Additionally, the compound’s interaction with sterol regulatory element-binding proteins (SREBPs) influences cholesterol biosynthesis pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In liver hepatoma cells (HepG2), treatment with this compound results in the upregulation of genes regulated by sterol regulatory element-binding proteins, leading to increased cholesterol synthesis . Furthermore, this compound has been observed to induce apoptosis in cancer cell lines, such as H460 lung cancer cells, by modulating the expression and activity of the orphan nuclear receptor Nur77 . This indicates its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to glucosylceramide synthase, inhibiting its activity and reducing glycosphingolipid levels . This inhibition leads to the activation of sterol regulatory element-binding proteins, which in turn upregulate genes involved in cholesterol biosynthesis . Additionally, this compound interacts with the orphan nuclear receptor Nur77, promoting its expression and activity, which induces apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that the compound can maintain its inhibitory effects on glucosylceramide synthase and its apoptotic effects on cancer cells over extended periods . The precise temporal dynamics of these effects remain to be fully elucidated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and reduce glycosphingolipid levels without significant adverse effects . At higher doses, potential toxic effects, such as liver toxicity and disruption of cellular metabolism, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with glucosylceramide synthase and sterol regulatory element-binding proteins . The compound’s inhibition of glucosylceramide synthase leads to alterations in glycosphingolipid metabolism, while its activation of sterol regulatory element-binding proteins influences cholesterol biosynthesis . These interactions can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophobic nature facilitates its incorporation into cellular membranes, where it can interact with membrane-bound enzymes and receptors . Additionally, the adamantane moiety may enhance the compound’s stability and localization within lipid-rich environments .

Subcellular Localization

The subcellular localization of this compound is influenced by its structural properties and interactions with cellular components. The compound has been observed to localize within the endoplasmic reticulum and Golgi apparatus, where it can interact with enzymes involved in glycosphingolipid and cholesterol metabolism . These interactions may be directed by specific targeting signals or post-translational modifications that guide the compound to these subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(adamantan-1-yl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of Adamantane Derivative: The starting material, adamantane, is functionalized to introduce a reactive group, such as a halide or a hydroxyl group.

    Coupling with Pyrazole: The functionalized adamantane is then coupled with a pyrazole derivative under suitable conditions. This step often involves the use of a base and a coupling agent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(adamantan-1-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the adamantane moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the pyrazole ring or the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Comparison with Similar Compounds

Similar Compounds

    5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine: This compound features a thiadiazole ring instead of a pyrazole ring, offering different chemical and biological properties.

    1-(adamantan-1-yl)-3-(1H-pyrazol-4-yl)urea: This compound includes a urea linkage, which can influence its reactivity and biological activity.

    2-(adamantan-1-yl)-1H-indole-3-carboxamide: Featuring an indole ring, this compound has distinct properties compared to pyrazole derivatives.

Uniqueness

5-(adamantan-1-yl)-1H-pyrazol-3-amine is unique due to the combination of the adamantane and pyrazole moieties. This combination imparts a balance of stability, lipophilicity, and reactivity, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

IUPAC Name

5-(1-adamantyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3/c14-12-4-11(15-16-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7H2,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDOAENFCVMKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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